molecular formula C45H61N4O8PSi B121349 Zebularine CEP CAS No. 155831-90-6

Zebularine CEP

Cat. No.: B121349
CAS No.: 155831-90-6
M. Wt: 845 g/mol
InChI Key: UEUDLVPTCOPGMZ-MGVQLQBBSA-N
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Biochemical Analysis

Biochemical Properties

Zebularine CEP acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It is also known to inhibit DNA methylation, a process that involves the addition of a methyl group to the DNA molecule, which can significantly affect gene expression .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to protect against blood-brain-barrier (BBB) disruption in ischemic stroke (IS) models by increasing the expression of zona occludens-1 (ZO-1) and vascular endothelial (VE)-cadherin . It also demonstrated growth-inhibitory effects in cancer cells, occurring in parallel with its DNA demethylating action .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a covalent bond with DNA methyltransferases, leading to their inactivation . This results in a decrease in DNA methylation at selected loci, including a CACTA DNA transposon and a small region upstream from the UFGT gene, coding for the UDP glucose:flavonoid-3-O-glucosyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects. For instance, in a mouse model of radiation-induced lymphomagenesis, 40% of this compound-treated animals were still alive after 1 year . Moreover, this compound treatment led to increased levels of interferon response in a cyclic guanosine monophosphate-AMP (cGAMP) synthase (cGAS)- and stimulator of interferon genes (STING)-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study on ear pinna wound closure in mice, this compound treatment resulted in improved ear hole repair .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA methylation, where it acts as an inhibitor of DNA methyltransferases . This results in a decrease in DNA methylation, thereby affecting gene expression .

Subcellular Localization

Given its role as a DNA methyltransferase inhibitor, it is likely that it localizes to the nucleus where DNA methylation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through the condensation of 2-pyrimidinone with ribose derivatives. The reaction typically involves the use of acidic catalysts to facilitate the formation of the glycosidic bond . The process requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of zebularine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to obtain zebularine in its pure form .

Chemical Reactions Analysis

Types of Reactions: Zebularine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified nucleosides and DNA adducts, which are crucial for studying DNA methylation and gene expression .

Scientific Research Applications

Zebularine has a wide range of applications in scientific research:

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUDLVPTCOPGMZ-MGVQLQBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H61N4O8PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

845.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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